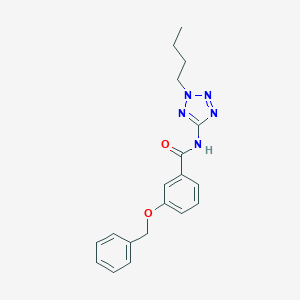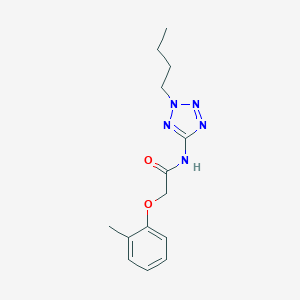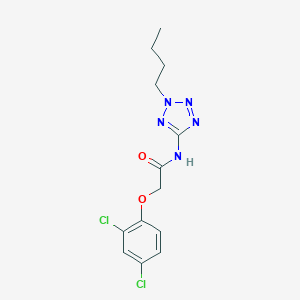![molecular formula C17H14N2O5 B244491 N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, also known as TAK-915, is a novel and potent small molecule inhibitor of the G protein-coupled receptor 39 (GPR39). GPR39 is a receptor that is expressed in the central nervous system and has been implicated in a range of physiological and pathological processes, including cognition, anxiety, depression, and pain. TAK-915 has shown promise as a potential therapeutic agent for the treatment of these conditions.
Mecanismo De Acción
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide works by binding to and inhibiting the activity of the GPR39 receptor. GPR39 is involved in the regulation of several signaling pathways in the brain, including those that are important for cognition, mood, and pain perception. By inhibiting the activity of GPR39, N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide modulates these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide have been studied extensively in animal models. These studies have shown that N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide improves cognitive function, reduces anxiety and depression-like behaviors, and decreases pain sensitivity. These effects are thought to be mediated by the modulation of signaling pathways in the brain that are regulated by GPR39.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments include its potency and selectivity for the GPR39 receptor, which allows for precise modulation of this pathway. However, the limitations of using N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide include its complex synthesis method and its limited availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. These include further studies on its mechanism of action, its potential therapeutic applications in humans, and the development of more efficient synthesis methods. Additionally, studies on the safety and tolerability of N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide are needed to determine its potential as a therapeutic agent. Overall, N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide shows promise as a novel and potent inhibitor of the GPR39 receptor with potential therapeutic applications in a range of neurological and psychiatric conditions.
Métodos De Síntesis
The synthesis of N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are proprietary and not publicly available.
Aplicaciones Científicas De Investigación
N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Preclinical studies have demonstrated that N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is effective in animal models of cognitive impairment, anxiety, depression, and pain. These findings suggest that N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide may have therapeutic potential in humans for these conditions.
Propiedades
Fórmula molecular |
C17H14N2O5 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
N-[3-(furan-2-carbonylamino)-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14N2O5/c1-22-13-7-6-11(18-16(20)14-4-2-8-23-14)10-12(13)19-17(21)15-5-3-9-24-15/h2-10H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
CZPCIMXYBUZRSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)